molecular formula C16H18FN3O2 B6435463 N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide CAS No. 2549032-18-8

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Cat. No.: B6435463
CAS No.: 2549032-18-8
M. Wt: 303.33 g/mol
InChI Key: ARJWUCMLFKXVNT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been found to exhibit various biological activities .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . The compound has a molecular formula of C14H19FN4O3S .


Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . Its molecular weight is 342.389 Da .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-19(15(21)11-2-3-11)7-10-8-20(9-10)16-18-13-5-4-12(17)6-14(13)22-16/h4-6,10-11H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWUCMLFKXVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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